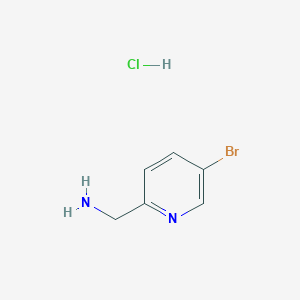

(5-Bromopyridin-2-yl)methanamine hydrochloride

描述

(5-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1241911-26-1; molecular formula: C₆H₈BrClN₂; molecular weight: 223.5 g/mol) is a halogenated pyridine derivative widely utilized as a pharmaceutical intermediate . Its structure features a primary amine group (-CH₂NH₂) attached to the 2-position of a pyridine ring substituted with a bromine atom at the 5-position, forming a hydrochloride salt for enhanced solubility and stability. This compound is critical in synthesizing anti-mycobacterial agents (e.g., compounds 55 and 56 in anti-tuberculosis research) via displacement reactions and Sonogashira couplings . Its applications span drug discovery, agrochemicals, and materials science due to its reactivity in cross-coupling reactions and modular scaffold .

属性

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUYYZYIDJRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735477 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241911-26-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination and Pyridine Functionalization

A common starting point is pyridine or a suitably substituted pyridine derivative. The 5-bromo substituent is introduced either by direct bromination or by using pre-brominated pyridine intermediates.

- One method involves the use of 2,5-dibromopyridine as a substrate, which undergoes selective metalation with isopropyl magnesium chloride in 2-methyltetrahydrofuran to form 4-bromopyridine magnesium chloride intermediate. This intermediate is then reacted with acetic anhydride to yield 5-acetyl-2-bromopyridine, a key precursor for further transformations.

Table 1: Conditions for Preparation of 5-Acetyl-2-bromopyridine

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| S1 | 2,5-Dibromopyridine + isopropyl MgCl in 2-MeTHF | 5–10 | 0.5–2 hours | Dropwise addition of Grignard reagent |

| S2 | Acetic anhydride addition | 5–10 | 0.5–2 hours | Reaction with magnesium intermediate |

| S3 | Workup with citric acid, extraction | Ambient | - | Purification by extraction and drying |

| S4 | Recrystallization with petroleum ether/ethyl acetate | Ambient | - | Product purification |

This method provides a high-purity intermediate with improved safety and environmental profile due to controlled Grignard reagent concentration and mild reaction conditions.

Introduction of Aminomethyl Group

The aminomethyl group at the 2-position is typically introduced by nucleophilic substitution or reductive amination approaches on the corresponding aldehyde or halomethyl pyridine intermediates.

A reported method involves reacting pyridine derivatives with methyl bromide under controlled conditions to introduce the aminomethyl moiety, followed by isolation of the free amine.

Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, yielding (5-Bromopyridin-2-yl)methanamine hydrochloride, which is more stable and easier to handle.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |

|---|---|---|---|

| 1 | Pyridine or 2,5-dibromopyridine | Bromination/Metalation | Use of isopropyl magnesium chloride in 2-MeTHF, 5–10 °C |

| 2 | 4-Bromopyridine magnesium chloride intermediate + Acetic anhydride | Acylation | Dropwise addition, mild temperature |

| 3 | 5-Acetyl-2-bromopyridine | Reduction/Functionalization | Conversion to aminomethyl derivative via substitution or reductive amination |

| 4 | Aminomethyl derivative | Salt formation | Treatment with HCl to form hydrochloride salt |

Research Findings and Yields

The Grignard-based method for preparing 5-acetyl-2-bromopyridine intermediate exhibits good yield and purity, with reaction times between 0.5 to 2 hours per step and mild temperatures enhancing safety and reproducibility.

The overall synthesis of this compound benefits from the modular approach, allowing for optimization at each stage to improve yield and reduce impurities.

Reported yields for similar bromopyridine derivatives functionalized with amines typically range from 60% to 80% depending on reaction scale and purification methods.

Physical and Chemical Properties Relevant to Preparation

These properties guide the handling and reaction conditions during synthesis to ensure stability and safety.

化学反应分析

Types of Reactions

(5-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include primary amines.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a candidate for developing treatments for conditions such as cancer and neurodegenerative diseases .

- Enzyme Inhibition :

- Biological Activity :

Biochemical Research

- Receptor Binding Studies :

- Mechanistic Studies :

Material Science Applications

- Development of Advanced Materials :

- Research into the properties of (5-Bromopyridin-2-yl)methanamine has led to its exploration in material science, particularly for creating polymers and coatings with specialized chemical properties. This application is driven by the compound's unique structural attributes that enhance material performance .

Data Table: Summary of Applications

Case Studies

-

Case Study on Enzyme Inhibition :

- A study published in a peer-reviewed journal demonstrated that (5-Bromopyridin-2-yl)methanamine effectively inhibited a specific kinase involved in cancer cell proliferation. The results indicated a significant reduction in cell growth when treated with the compound, highlighting its potential as an anti-cancer agent.

- Pharmaceutical Synthesis :

作用机制

The mechanism of action of (5-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Substituent Position and Electronic Effects

The position of the bromine atom on the pyridine ring significantly influences electronic and steric properties:

- 5-Bromo substitution (parent compound): Enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Sonogashira coupling) .

- 6-Chloro-5-bromo substitution (CAS 358672-65-8): Introduces steric hindrance and additional electron-withdrawing effects, which may limit accessibility in binding pockets or reaction sites .

Functional Group Modifications

- Ethylamine chain extension (CAS 1391450-63-7): The extended carbon chain (methanamine → ethanamine) enhances molecular flexibility, enabling interactions with deeper hydrophobic pockets in biological targets .

- Dihydrochloride salts: Improved aqueous solubility compared to mono-hydrochloride forms, advantageous for formulation in drug development .

生物活性

(5-Bromopyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which significantly influences its biological properties. The molecular formula is with a molecular weight of approximately 188.03 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, derivatives of similar methanamine compounds have demonstrated significant inhibition against SIRT2, a target for cancer therapy .

- Receptor Modulation : It may act on various receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to alterations in cell proliferation and apoptosis .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For example:

- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. A concentration-dependent increase in reactive oxygen species (ROS) production was observed, which is often associated with apoptosis induction .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of ROS and apoptosis |

| MCF-7 | 8.0 | Cell cycle arrest |

| A549 | 10.0 | Enzyme inhibition |

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that derivatives possess significant inhibitory effects against mycobacterial strains, which are relevant in the treatment of tuberculosis and other infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of halogen substituents on the pyridine ring enhances lipophilicity and biological activity.

- Amino Group Positioning : Variations in the positioning of the amino group have been correlated with changes in potency against cancer cell lines.

- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a significant role in binding affinity to target proteins .

Case Studies

- SIRT2 Inhibition : A study explored the effects of (5-Bromopyridin-2-yl)methanamine derivatives on SIRT2 inhibition, revealing an IC50 value of 2.47 μM for one derivative, indicating strong potential as a therapeutic agent against cancer .

- Antimycobacterial Activity : In another investigation, compounds derived from (5-Bromopyridin-2-yl)methanamine were shown to possess potent anti-mycobacterial activities with MIC values ranging from 0.2 to 1.5 µg/mL against Mycobacterium smegmatis.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing (5-Bromopyridin-2-yl)methanamine hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine at the 5-position of pyridine allows Suzuki-Miyaura coupling with boronic acids. Optimizing yields involves controlling reaction temperature (e.g., 80–100°C for Pd-catalyzed couplings) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical to isolate the hydrochloride salt .

Q. How can the purity of this compound be validated?

- Methodology : Use orthogonal analytical techniques:

- HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~8.2 min. Purity >95% confirms minimal impurities .

- NMR : NMR (DMSO-d6) should show peaks for the pyridine ring (δ 8.3–8.5 ppm) and methylamine protons (δ 3.1–3.3 ppm). Absence of extraneous peaks indicates purity .

- HRMS : Exact mass calculated for C₆H₈BrClN₂ ([M+H]⁺): 232.9564; deviation <2 ppm confirms molecular identity .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Stability : Store under inert atmosphere (argon) at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Partner with certified waste management agencies for disposal .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

- Methodology : Use SHELXL for refinement of high-resolution X-ray data. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices. Validate with R-factor convergence (<5%) and electron density maps (e.g., omit maps in ORTEP-3 ) to confirm atomic positions .

Q. What strategies mitigate low yields in cross-coupling reactions involving the 5-bromo substituent?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3. The latter improves steric access to the bromine site.

- Additives : Use KI (1 eq) to enhance leaving-group reactivity via halogen exchange.

- Microwave Synthesis : Shorten reaction times (30 min at 120°C) to reduce decomposition .

Q. How can byproducts from cyclopropane-functionalized analogs (e.g., (1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine) be characterized?

- Methodology :

- LC-MS/MS : Identify byproduct masses (e.g., m/z 275.2 for cyclopropane ring-opening products).

- DFT Calculations : Simulate reaction pathways to predict intermediates (e.g., ring strain-induced rearrangements) .

Q. What analytical approaches distinguish isomeric impurities in synthetic batches?

- Methodology :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- 2D NMR (COSY/NOESY) : Correlate coupling between pyridine H-6 and methylamine protons to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。